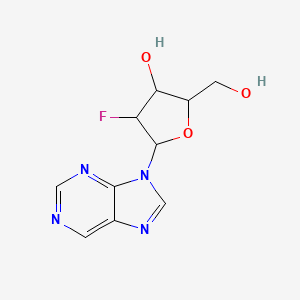

Purine-9-beta-d-(2'-deoxy-2'-fluoro) arabinoriboside

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Purine-9-beta-d-(2’-deoxy-2’-fluoro) arabinoriboside is a modified nucleoside analogue. It is a purine nucleoside analogue with a fluorine atom replacing the hydroxyl group at the 2’ position of the sugar moiety. This modification enhances its stability and alters its biological activity, making it a valuable compound in scientific research and medical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Purine-9-beta-d-(2’-deoxy-2’-fluoro) arabinoriboside typically involves the fluorination of a suitable precursor. One common method involves the direct fluorination of 2’-deoxy-2’-fluoro-β-D-arabinofuranosylguanine using a fluorinating agent such as [18F]KF/K.2.2.2 in dimethyl sulfoxide at elevated temperatures . The reaction conditions are carefully controlled to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of Purine-9-beta-d-(2’-deoxy-2’-fluoro) arabinoriboside involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process typically includes multiple purification steps, such as crystallization and chromatography, to ensure the final product meets stringent quality standards.

Chemical Reactions Analysis

Types of Reactions

Purine-9-beta-d-(2’-deoxy-2’-fluoro) arabinoriboside undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can modify the purine ring or the sugar moiety.

Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized purine derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

Purine-9-beta-d-(2’-deoxy-2’-fluoro) arabinoriboside has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference standard in analytical chemistry.

Biology: The compound is used in studies of nucleoside metabolism and as a tool to investigate the mechanisms of nucleoside transport and phosphorylation.

Medicine: It has shown broad antitumor activity, particularly targeting indolent lymphoid malignancies.

Industry: The compound is used in the development of new pharmaceuticals and as a precursor in the synthesis of other biologically active molecules.

Mechanism of Action

The mechanism of action of Purine-9-beta-d-(2’-deoxy-2’-fluoro) arabinoriboside involves its incorporation into DNA, where it acts as a chain terminator. This inhibits DNA synthesis and leads to the induction of apoptosis in cancer cells. The compound targets DNA polymerases and other enzymes involved in DNA replication, disrupting the normal cell cycle and leading to cell death .

Comparison with Similar Compounds

Similar Compounds

Clofarabine: Another fluorinated nucleoside analogue with similar antitumor activity.

Fludarabine: A purine nucleoside analogue used in the treatment of hematological malignancies.

2-Amino-9-(2-deoxy-2-fluoro-β-D-arabinofuranosyl)-9H-purine: A similar compound with antitumor activity targeting lymphoid malignancies.

Uniqueness

Purine-9-beta-d-(2’-deoxy-2’-fluoro) arabinoriboside is unique due to its specific fluorine modification, which enhances its stability and alters its biological activity. This makes it particularly effective in targeting certain types of cancer cells and provides a valuable tool for scientific research.

Biological Activity

Purine-9-beta-D-(2'-deoxy-2'-fluoro)arabinoriboside, also known as 2-amino-6-chloropurine-9-beta-D-(2'-deoxy-2'-fluoro)-arabinoriboside, is a synthetic purine nucleoside analogue that exhibits significant biological activity, particularly in the fields of virology and oncology. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Structural Characteristics

The compound features a purine base with a 2-amino group and a chlorine atom at the 6-position, along with a beta-D-arabinofuranosyl moiety modified at the 2' position with a fluorine atom. This unique structure allows it to closely resemble natural nucleosides, facilitating its interaction with biological systems, particularly in nucleic acid metabolism.

-

Antiviral Activity :

- The compound acts as an antiviral agent by mimicking natural nucleosides, allowing it to be incorporated into viral RNA or DNA during replication. This incorporation can lead to premature termination of nucleic acid synthesis or misincorporation, ultimately inhibiting viral propagation .

- Studies have shown that it effectively inhibits the replication of various viruses, including influenza and HIV .

-

Antitumor Properties :

- It has been demonstrated to possess cytotoxic effects against certain cancer cell lines. For instance, in vitro studies indicated that the compound inhibited DNA synthesis in L1210 cells without affecting RNA or protein synthesis .

- The structural modifications enhance its selectivity and efficacy against specific tumor types while minimizing toxicity to normal cells.

In Vitro Studies

Case Studies

- Antiviral Efficacy :

- Cytotoxicity Against Cancer Cells :

Potential Applications

The unique properties of Purine-9-beta-D-(2'-deoxy-2'-fluoro)arabinoriboside make it a candidate for various therapeutic applications:

- Antiviral Therapy : Its ability to interfere with viral replication suggests potential use in treating viral infections such as HIV and influenza.

- Cancer Treatment : Its cytotoxic effects on cancer cells position it as a promising agent in oncology, particularly for lymphoid malignancies.

Properties

IUPAC Name |

4-fluoro-2-(hydroxymethyl)-5-purin-9-yloxolan-3-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FN4O3/c11-7-8(17)6(2-16)18-10(7)15-4-14-5-1-12-3-13-9(5)15/h1,3-4,6-8,10,16-17H,2H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLBLWLNFMONEHG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)O)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FN4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.